molecular formula C11H19NO4 B14135485 Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate CAS No. 89248-81-7

Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate

Cat. No.: B14135485
CAS No.: 89248-81-7
M. Wt: 229.27 g/mol
InChI Key: VIGNJZOYTARCMM-UHFFFAOYSA-N
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Description

Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate typically involves the reaction of 1,2-amino alcohols with other reagents in a multicomponent reaction. One common method includes the metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . These reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures, and can yield high purity products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit bacterial protein synthesis by binding to the ribosomal subunits . This interaction disrupts the normal function of the ribosome, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

Uniqueness

Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

89248-81-7

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate

InChI

InChI=1S/C11H19NO4/c1-15-10(13)7-5-3-2-4-6-9-8-16-11(14)12-9/h9H,2-8H2,1H3,(H,12,14)

InChI Key

VIGNJZOYTARCMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1COC(=O)N1

Origin of Product

United States

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